2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N5/c11-6-2-1-5(10(12,13)14)3-7(6)18-9-17-4-16-8(15)19-9/h1-4H,(H3,15,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYARBCSNNHTWCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC2=NC=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371004 | |
| Record name | N~2~-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-34-9 | |
| Record name | N~2~-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyanuric Chloride as a Precursor
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the primary scaffold for constructing substituted triazine derivatives due to its three reactive chlorine atoms, which allow sequential substitution under controlled conditions. The reactivity of these chlorines decreases with each substitution, enabling stepwise functionalization. For 2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine, the synthesis typically involves two amination steps:
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First substitution : Reaction with 2-chloro-5-(trifluoromethyl)aniline at low temperatures (0–5°C) to replace one chlorine atom.
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Second substitution : Introduction of an amine group (e.g., aqueous ammonia) at moderate temperatures (20–40°C) to replace a second chlorine.
A third chlorine may remain unsubstituted or undergo further modification depending on the target application.
Stepwise Amination Protocols
First Amination: Aryl Substitution
The initial substitution involves reacting cyanuric chloride with 2-chloro-5-(trifluoromethyl)aniline. This step is conducted in anhydrous tetrahydrofuran (THF) or acetone under inert atmospheres to prevent hydrolysis. A base such as sodium bicarbonate or triethylamine is added to neutralize HCl generated during the reaction.
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Cyanuric chloride (1 equiv) is dissolved in THF and cooled to −15°C.
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2-Chloro-5-(trifluoromethyl)aniline (1 equiv) is added dropwise, followed by stirring for 1–2 hours.
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The intermediate, 2-chloro-4-[2-chloro-5-(trifluoromethyl)phenyl]amino-6-chloro-1,3,5-triazine, is isolated via filtration and washed with cold THF.
Yield : 70–85% (depending on stoichiometry and purification).
Reaction Optimization and Challenges
Temperature and Solvent Effects
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Low temperatures (−15°C to 0°C) are critical during the first amination to prevent di- or tri-substitution.
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Polar aprotic solvents (THF, acetone) enhance nucleophilic substitution rates compared to non-polar solvents.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥95% purity after column chromatography.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted triazines .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
The compound is primarily utilized as a pharmaceutical intermediate. Its structure allows it to serve as a building block for the synthesis of various biologically active molecules. The presence of the triazine ring enhances its ability to interact with biological targets, making it a valuable component in drug development processes .
Biomedicine
Research indicates that derivatives of triazine compounds exhibit significant biological activity, including antitumor and antimicrobial properties. For instance, studies have shown that modifications to the triazine core can lead to increased potency against specific cancer cell lines. This makes 2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine a candidate for further exploration in targeted cancer therapies .
Material Science
Supramolecular Chemistry
The electron-deficient nature of the triazine ring allows for the formation of supramolecular structures through non-covalent interactions. This characteristic is exploited in creating advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of this compound into polymer matrices has been shown to enhance the performance of these devices by improving charge transport and light emission properties .
Liquid-Crystalline Materials
Due to its unique molecular architecture, this compound can be utilized in the development of liquid-crystalline materials. These materials are essential in various applications including display technologies and sensors. The compound’s ability to form ordered structures at specific temperatures makes it suitable for such applications .
Environmental Applications
Adsorbent Materials
This compound can be synthesized into porous adsorbent materials capable of capturing heavy metal ions and other pollutants from water sources. The functional groups present on the triazine ring facilitate interactions with various contaminants, making it an effective agent for environmental remediation efforts .
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Used as a pharmaceutical intermediate; potential antitumor and antimicrobial activities |
| Material Science | Utilized in OLEDs and photovoltaic cells; enhances charge transport and light emission properties |
| Supramolecular Chemistry | Forms supramolecular structures; applicable in advanced material development |
| Environmental Applications | Synthesized into adsorbent materials for capturing heavy metals and pollutants |
Case Study 1: Antitumor Activity
A study conducted on triazine derivatives demonstrated that modifications to the this compound structure resulted in compounds with enhanced cytotoxicity against various cancer cell lines. The findings suggest that this compound could be further optimized for use in cancer therapeutics.
Case Study 2: OLED Performance
Research on the incorporation of triazine derivatives into OLEDs revealed that devices utilizing this compound exhibited improved brightness and efficiency compared to traditional materials. This highlights its potential for commercial applications in display technology.
Mechanism of Action
The mechanism of action of 2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- The chloro-trifluoromethylphenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance stability and influence binding interactions in biological systems. In contrast, N-(2-furylmethyl)-1,3,5-triazine-2,4-diamine () contains an electron-rich furan ring, likely altering solubility and reactivity .
- Triaziflam () incorporates a fluoro-propan-2-yl group, contributing to its herbicidal activity by disrupting plant cell membranes .
Positional Isomerism
- The target compound’s 2-chloro-5-trifluoromethyl substitution differs from N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine (), where the CF₃ group is at the 3-position. This positional variance could affect steric hindrance and molecular docking in receptor binding .
Research Findings
Theoretical Interactions
- The target compound’s CF₃ group could modulate such interactions for materials science applications .
Stability and Bioavailability
- The trifluoromethyl group generally improves metabolic stability but may reduce aqueous solubility.
Biological Activity
The compound 2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine , often referred to in literature as a triazine derivative, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting detailed data on its efficacy against different cell lines and pathogens.
Chemical Structure
The compound belongs to the triazine family characterized by a triazine ring substituted with a chloro and trifluoromethyl group. Its structure can be represented as follows:
Anticancer Activity
Several studies have investigated the anticancer properties of triazine derivatives, including our compound of interest. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 3.3 x 10^-8 | Induces apoptosis and cell cycle arrest |
| MCF-7 (Breast) | 1.1 x 10^-6 | p53-independent pathways involved |
| HeLa (Cervical) | Not specified | Potential G0/G1 and G2/M phase arrest |
The compound demonstrated significant cytotoxicity particularly against the HCT-116 colon cancer cell line with an IC50 value indicating potent activity . Mechanistic studies revealed that it induces apoptosis through pathways that do not necessarily involve the p53 protein, suggesting a broad applicability in targeting various tumor types.
Antimicrobial Activity
In addition to its anticancer properties, this triazine derivative has exhibited antimicrobial activity. The following table presents its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 40 |
| Staphylococcus aureus | 50 |
| Pseudomonas aeruginosa | 30 |
| Klebsiella pneumoniae | 25 |
These results indicate that the compound has comparable efficacy to standard antibiotics such as ceftriaxone, making it a candidate for further development as an antimicrobial agent .
Study 1: Synthesis and Antitumor Activity
A study conducted by researchers synthesized various derivatives of triazines and tested their antitumor activity. The specific derivative containing the trifluoromethyl group showed remarkable activity against melanoma cells with a GI50 of M . This highlights its potential as a lead compound for further anticancer drug development.
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanism behind its cytotoxicity. It was found that the compound induces cell cycle arrest at both G0/G1 and G2/M phases without inhibiting the MDM2-p53 interaction, which is often a target in cancer therapy . This finding suggests that it may act through alternative pathways that could be beneficial for tumors with mutant p53.
Q & A
Q. What are the recommended synthetic pathways for 2-N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine, and what methodological optimizations improve yield?
The compound can be synthesized via a multi-step condensation reaction. A microwave-assisted one-pot method (commonly used for triazine derivatives) involving cyanoguanidine, aromatic aldehydes, and aryl amines under acidic conditions is efficient. Hydrochloric acid promotes cyclization, followed by base treatment to aromatize the triazine ring . Optimization includes controlling reaction temperature (80–100°C) and using microwave irradiation to reduce side reactions. Yield improvements (>70%) are achieved by stoichiometric balancing of the trifluoromethylphenyl substituent, which minimizes steric hindrance .
Key Reaction Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Cyanoguanidine + HCl | Cyclization |
| 2 | Aromatic aldehyde (e.g., 2-chloro-5-(trifluoromethyl)benzaldehyde) | Substituent introduction |
| 3 | Microwave irradiation (300 W, 10 min) | Accelerate condensation |
Q. How can researchers characterize the purity and structural integrity of this compound?
Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 363.07). Nuclear magnetic resonance (NMR) is critical:
Q. What stability challenges arise during storage, and how can they be mitigated?
The compound’s electron-deficient triazine core is susceptible to hydrolysis under humid conditions. Degradation products may include hydroxylated triazines (e.g., 2-hydroxy derivatives) and chloro-substituted byproducts. Store in anhydrous environments (desiccator, argon atmosphere) at −20°C. Stability assays using accelerated thermal stress (40°C/75% RH for 14 days) and LC-MS monitoring are recommended .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound in anticancer studies?
Structural analogs (e.g., N2-allyl-6-chloro-triazine derivatives) inhibit kinase pathways (e.g., Bcr-Abl) by binding to ATP pockets. The trifluoromethyl group enhances hydrophobic interactions, while the chloro-phenyl moiety stabilizes π-π stacking with tyrosine residues. In vitro assays (MTT, apoptosis via Annexin V) show IC₅₀ values in the low micromolar range (e.g., 6.25 μM in MDA-MB-231 cells) .
Structure-Activity Relationship (SAR)
| Substituent | Activity Trend |
|---|---|
| CF₃ at position 5 | ↑ Hydrophobicity, target affinity |
| Cl at position 2 | ↑ Metabolic stability |
| NH₂ at positions 2,4 | Essential for hydrogen bonding |
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Molecular docking (AutoDock Vina) and QSAR studies identify optimal logP (2.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration. Replace the trifluoromethyl group with bioisosteres (e.g., cyano) to reduce metabolic oxidation. MD simulations (AMBER) predict binding free energies (<−9 kcal/mol) for kinase targets .
Q. What analytical techniques resolve contradictions in reported spectral data for triazine-diamine derivatives?
Discrepancies in NMR shifts (e.g., NH₂ proton signals) arise from solvent polarity or tautomerism. Use deuterated DMSO-d₆ for consistent H-bonding environments. 2D NMR (HSQC, HMBC) confirms connectivity:
- HMBC : Correlation between NH₂ protons (δ 6.0 ppm) and triazine C2 (δ 168 ppm) .
- X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., chloro vs. trifluoromethyl positioning) .
Methodological Considerations
Q. What strategies optimize the compound’s solubility for in vivo studies?
Co-solvents (10% DMSO in PBS) or nanoformulation (liposomes, PEGylation) enhance aqueous solubility. Salt formation (e.g., hydrochloride) increases bioavailability. Solubility parameters (Hansen solubility spheres) predict compatibility with PEG-400 or cyclodextrins .
Q. How can researchers validate target engagement in cellular models?
Use CRISPR knockouts of suspected targets (e.g., kinases) to confirm mechanism. Competitive binding assays (e.g., fluorescence polarization) with ATP analogs quantify inhibition constants (Kᵢ). Western blotting for phosphorylated downstream proteins (e.g., STAT3) confirms pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
